molecular formula C14H20N4O B2950923 4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine CAS No. 2202045-65-4

4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine

Cat. No.: B2950923
CAS No.: 2202045-65-4
M. Wt: 260.341
InChI Key: VBSYPWHLSFYNFC-UHFFFAOYSA-N
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Description

4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine is an intriguing compound with a unique structure, characterized by the presence of a pyrazolo[1,5-a]pyrimidine core linked to a piperidine moiety through a methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine typically involves multiple steps, beginning with the preparation of the pyrazolo[1,5-a]pyrimidine core. This is often synthesized through a cyclization reaction involving suitable precursors under controlled conditions. The piperidine ring is then introduced via a nucleophilic substitution reaction, facilitated by the presence of the methyl bridge.

Industrial Production Methods

While specific industrial production methods for this compound may vary, large-scale synthesis often leverages catalytic processes to optimize yield and purity. Reaction conditions are meticulously controlled, including temperature, pressure, and solvent choice, to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine is known to undergo a variety of chemical reactions, including oxidation, reduction, and substitution. These reactions are pivotal in modifying the compound for specific applications.

Common Reagents and Conditions

Typical reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Conditions such as pH, temperature, and solvent polarity play crucial roles in these processes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield higher oxidation state derivatives, while reduction can lead to more saturated compounds. Substitution reactions typically result in derivatives with varied functional groups attached to the piperidine or pyrazolo[1,5-a]pyrimidine cores.

Scientific Research Applications

4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine has found applications across multiple disciplines:

  • Chemistry: : As a versatile intermediate in the synthesis of more complex molecules.

  • Biology: : In studying enzyme interactions and receptor binding due to its unique structure.

  • Medicine: : Potential therapeutic uses, particularly in targeting specific receptors or enzymes involved in disease pathways.

  • Industry: : Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for 4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, resulting in various effects. The compound's structure allows it to fit into active sites of enzymes or bind to receptor sites, influencing their activity and thereby modulating physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperazine

  • 4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]morpholine

While these compounds share structural similarities with 4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine, differences in their ring systems (piperidine vs. piperazine/morpholine) impart unique properties and reactivity profiles. The piperidine variant, for instance, may exhibit different binding affinities or solubility characteristics, highlighting its uniqueness.

Properties

IUPAC Name

2,5-dimethyl-7-(piperidin-4-ylmethoxy)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-10-8-14(18-13(16-10)7-11(2)17-18)19-9-12-3-5-15-6-4-12/h7-8,12,15H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSYPWHLSFYNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2OCC3CCNCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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